2-Chloro-2-fluorocyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorocyclopropanecarboxylic acids has been achieved through various methods. A rhodium-catalyzed cyclopropanation method was used for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, which demonstrates the potential for creating fluorinated cyclopropane derivatives with specific stereochemistry . Another approach involved the N-heterocyclic carbene-catalyzed asymmetric hydration of alpha-halo aldehydes to yield enantioenriched alpha-fluoro carboxylic acids . Additionally, a novel four-step method was developed for preparing cis-2-fluorocyclopropane-1-carboxylic acid, starting from tert-butyl acrylate and chloromethyl phenyl sulfoxide . These methods highlight the versatility and creativity in synthesizing fluorinated cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of fluorocyclopropanecarboxylic acids can be complex due to the presence of fluorine, which affects the electronic distribution and steric hindrance within the molecule. The structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . This detailed analysis provides a foundation for understanding the structural aspects of similar compounds like 2-chloro-2-fluorocyclopropanecarboxylic acid.
Chemical Reactions Analysis
The reactivity of fluorocyclopropanes has been explored in various studies. For instance, 1-chloro-1-fluoro-2-(trimethylsilyl)methylcyclopropanes were shown to undergo smooth ring-opening fragmentation to yield fluorodienes . The solvolysis of chlorofluorocyclopropanes was studied, revealing that 2-fluoro-allylic carbocations can undergo proton loss or addition of hydroxyl or acetoxyl groups . These reactions demonstrate the potential transformations that fluorocyclopropanes can undergo, which may be applicable to 2-chloro-2-fluorocyclopropanecarboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorocyclopropanecarboxylic acids are influenced by the presence of fluorine and chlorine atoms. Fluorine is highly electronegative, which can affect the acidity, reactivity, and overall stability of the molecule. The papers provided do not directly discuss the physical properties of 2-chloro-2-fluorocyclopropanecarboxylic acid, but the synthesis and structural analyses of related compounds suggest that such a molecule would likely have unique properties due to the presence of both chlorine and fluorine atoms .
Scientific Research Applications
Stereoselective Synthesis
- The compound has been used in the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating its utility in producing specific molecular configurations (Shibue & Fukuda, 2014).
Ring-opening Fragmentation
- It plays a role in ring-opening fragmentation reactions to yield 2-fluorobutadienes, showcasing its versatility in chemical synthesis (Schlosser, Dahan & Cottens, 1984).
Fluoro-organic Syntheses
- The compound is involved in the solvolysis of chlorofluoro-cyclopropanes, leading to the formation of various fluoro-allylic products, indicating its significance in fluoro-organic synthesis (Bessière & Schlosser, 1976).
Synthesis of Amino Acids
- It is employed in the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, an α-amino acid, highlighting its application in the preparation of biochemically relevant compounds (Sloan & Kirk, 1997).
Derivatization and Catalysis
- 2-Chloro-2-fluorocyclopropanecarboxylic acid derivatives have been used in various transformations, including hydroboration, oxidation, and Curtius degradation, emphasizing its role in diverse chemical reactions (Gassen & Baasner, 1990).
Safety And Hazards
2-Chloro-2-fluorocyclopropanecarboxylic acid is classified as dangerous with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-2-fluorocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFO2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAOSDYEDASXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568178 | |
Record name | 2-Chloro-2-fluorocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-fluorocyclopropanecarboxylic acid | |
CAS RN |
137081-42-6 | |
Record name | 2-Chloro-2-fluorocyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137081-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2-fluorocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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